Cyclopenta-1,3-diene;titanium(4+);trichloride

Descripción

Historical Context of Cyclopentadienyl (B1206354) Titanium Complexes in Organometallic Chemistry

The journey of organotitanium chemistry began long before the first stable compound was isolated. Initial attempts to create an organotitanium compound date back to 1861, but these early efforts were largely unsuccessful. The field remained challenging until a pivotal breakthrough in 1951: the discovery of ferrocene. This novel "sandwich" structure sparked immense interest and provided a new framework for synthesizing stable organometallic compounds.

This discovery directly paved the way for the synthesis of related π-bonded complexes of titanium. In 1954, the landmark synthesis of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) by Geoffrey Wilkinson and J.M. Birmingham marked the true beginning of modern organotitanium chemistry. ontosight.aiwikipedia.org This stable, well-characterized metallocene became a fundamental building block and a subject of intense study. The development of these cyclopentadienyl (Cp) complexes was also contemporaneous with the discovery of titanium-based Ziegler-Natta catalysts, which revolutionized polymer science and underscored the industrial significance of organotitanium compounds. wikipedia.org The success of titanocene dichloride led to the exploration of other cyclopentadienyl titanium derivatives, including monocyclopentadienyl complexes like Trichloro-π-cyclopentadienyltitanium.

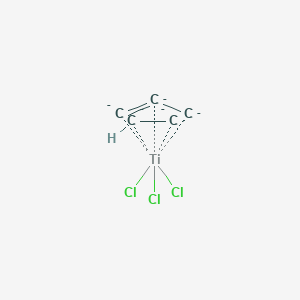

Significance of Trichloro-π-cyclopentadienyltitanium as a Fundamental Organotitanium Species

Trichloro-π-cyclopentadienyltitanium, with the chemical formula (C₅H₅)TiCl₃, is a key organotitanium species distinguished by its unique structure and reactivity. wikipedia.org Often abbreviated as CpTiCl₃, this orange, moisture-sensitive solid adopts a "piano stool" geometry, with the cyclopentadienyl ring forming the "seat" and the three chlorine atoms acting as the "legs" around the central titanium atom. wikipedia.org

Its significance stems from several key aspects:

A Key Synthetic Precursor: CpTiCl₃ is a crucial starting material for a wide range of other organotitanium compounds. It is commonly prepared via a redistribution reaction between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). wikipedia.orgwikipedia.org This reaction allows for the controlled synthesis of a mono-Cp titanium species from the more substituted bis-Cp complex. wikipedia.org

Distinct Electronic Properties: Compared to the 16-electron complex titanocene dichloride, Trichloro-π-cyclopentadienyltitanium is a 12-electron species. wikipedia.org This electron deficiency makes it significantly more electrophilic and Lewis acidic, leading to a distinct reactivity profile. wikipedia.org It readily forms adducts with Lewis bases and is susceptible to reduction. wikipedia.org

Below is a table summarizing the key properties of Trichloro-π-cyclopentadienyltitanium.

| Property | Data |

| Chemical Formula | C₅H₅Cl₃Ti |

| Molar Mass | 219.31 g/mol |

| Appearance | Yellow-orange to orange solid |

| Geometry | Piano stool |

| Melting Point | 210 °C (410 °F; 483 K) |

| Solubility | Insoluble in water; moisture sensitive |

| CAS Number | 1270-98-0 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Overview of Key Research Domains Involving Trichloro-π-cyclopentadienyltitanium

The distinct structural and electronic properties of Trichloro-π-cyclopentadienyltitanium have made it a valuable tool in several domains of chemical research, primarily in catalysis and synthetic chemistry.

Catalysis: CpTiCl₃ and its derivatives are prominent as catalysts, particularly for polymerization reactions. guidechem.com When activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), it can catalyze the syndiotactic polymerization of styrene (B11656). researchgate.net Its derivatives are also explored for ethylene (B1197577) polymerization. wikipedia.org The mono-cyclopentadienyl ligand framework allows for significant modification, enabling chemists to tune the catalyst's activity and the properties of the resulting polymer.

Synthetic Chemistry: As a versatile reagent and precursor, CpTiCl₃ is used to synthesize other organometallic complexes. guidechem.com Its electrophilic nature allows for reactions with a variety of nucleophiles, leading to the substitution of its chloride ligands. For example, it readily reacts with alcohols to form alkoxide complexes. wikipedia.org Furthermore, it can be reduced to generate Ti(III) derivatives, such as (cyclopentadienyl)titanium dichloride, expanding its synthetic utility. wikipedia.org

The compound's role as a fundamental building block continues to facilitate the exploration of new organotitanium structures and their potential applications in materials science and organic synthesis.

Structure

3D Structure of Parent

Propiedades

Número CAS |

1270-98-0 |

|---|---|

Fórmula molecular |

C5H5Cl3Ti |

Peso molecular |

219.31 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;titanium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clave InChI |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

SMILES canónico |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4] |

Origen del producto |

United States |

Synthetic Methodologies for Trichloro π Cyclopentadienyltitanium

Established Synthetic Routes for Trichloro-π-cyclopentadienyltitanium

The preparation of Trichloro-π-cyclopentadienyltitanium is predominantly achieved through two well-documented methods. These routes are favored for their reliability and efficiency in producing the target compound.

Reaction of Titanocene (B72419) Dichloride with Titanium Tetrachloride

A primary and convenient method for synthesizing Trichloro-π-cyclopentadienyltitanium involves a redistribution reaction between titanocene dichloride and titanium tetrachloride. thieme-connect.de This reaction is advantageous as both starting materials are commercially available. thieme-connect.de The stoichiometry of the reaction is represented by the following equation:

(C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

This process is typically carried out by heating the reactants in a suitable solvent. thieme-connect.de Research has shown that conducting the reaction in xylene near its reflux temperature provides a yield of approximately 70%. thieme-connect.de

Reaction of Titanocene Dichloride with Titanium Tetrachloride

| Reactant 1 | Reactant 2 | Solvent | Condition | Yield |

|---|

Reaction of Trimethylsilylcyclopentadiene with Titanium Tetrachloride

An alternative established route involves the reaction of trimethylsilylcyclopentadiene with titanium tetrachloride. tandfonline.com This method is noted for its immediate production of Trichloro-π-cyclopentadienyltitanium. tandfonline.comresearchgate.net The reaction proceeds as follows:

(C₅H₅)Si(CH₃)₃ + TiCl₄ → (C₅H₅)TiCl₃ + (CH₃)₃SiCl

This approach is often preferred over methods utilizing sodium cyclopentadienide, as the latter can lead to the formation of bis(cyclopentadienyl)titanium dichloride. tandfonline.comresearchgate.net The use of trimethylsilylcyclopentadiene as the cyclopentadienyl (B1206354) group donor has the advantage of selectively producing the desired monocyclopentadienyl product, which can be easily separated by filtration. tandfonline.com However, a notable consideration is that trimethylsilylcyclopentadiene is sensitive to temperature and time, potentially converting to vinylic isomers. Therefore, it is recommended to use it shortly after distillation to avoid the formation of undesired byproducts. tandfonline.com

Reaction of Trimethylsilylcyclopentadiene with Titanium Tetrachloride

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Alternative and Modified Synthesis Approaches for Cyclopentadienyltitanium Complexes

Beyond the established routes, alternative methodologies have been developed for the synthesis of cyclopentadienyltitanium complexes. One such method involves a multi-step process where a cyclopentadiene or an indene is first converted to a corresponding cyclopentadienyl or indenyl titanium trialkoxide. This intermediate is then treated with a halogenating agent, such as SiCl₄, AlCl₃, or BCl₃, to yield the desired cyclopentadienyl or indenyl titanium trichloride (B1173362). google.com This approach is notable for avoiding the use of titanium(III) trichloride and complex reduction-oxidation procedures. google.com

Another reported, though less detailed, method is the cleavage of titanocene dichloride using chlorine to yield Trichloro-π-cyclopentadienyltitanium. acs.org Mechanochemical methods have also been explored for the synthesis of related cyclopentadienyl titanium tert-butoxy halides by milling the reagents without a solvent. acs.org

Synthesis of Substituted Cyclopentadienyl Titanium Trichloride Analogues

The synthesis of substituted analogues of Trichloro-π-cyclopentadienyltitanium, which are valuable in catalysis, has been extensively explored. These syntheses often involve the reaction of a substituted cyclopentadienyl ligand source with titanium tetrachloride or a related titanium precursor.

A common strategy for preparing compounds like (pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃) involves the reaction of lithium pentamethylcyclopentadienide with titanium tetrachloride. wikipedia.org This method provides a direct route to the pentamethylated analogue. wikipedia.org

Similarly, indenyltitanium trichloride and its substituted derivatives can be synthesized. For instance, the reaction of trimethylsilylindene with titanium tetrachloride is an effective method for preparing indenyltitanium trichloride. tandfonline.comresearchgate.net The synthesis of 2-methyl indenyl titanium trichloride has been achieved with high yields (80-90%) by first deprotonating 2-methyl indene with butyllithium, followed by reaction with a titanium isopropoxide chloride species and subsequent halogenation. google.com

The general approach for synthesizing a variety of substituted analogues involves reacting the corresponding lithiated cyclopentadiene or indene compound with a suitable titanium halide or alkoxide halide precursor. google.comnih.gov For example, bis-[(N,N-dimethylaminomethyl-2-benzimidazolyl)(N',N'dimethylamino)methylcyclopentadienyl]titanium(IV) dichloride has been synthesized from a functionalized lithium cyclopentadienide intermediate and titanium tetrachloride. nih.gov

Synthesis of Substituted Cyclopentadienyl Titanium Trichloride Analogues

| Target Compound | Cyclopentadienyl Source | Titanium Source | Halogenating Agent (if applicable) | Yield |

|---|---|---|---|---|

| (Pentamethylcyclopentadienyl)titanium trichloride | Lithium pentamethylcyclopentadienide | Titanium tetrachloride | - | Not specified |

| 2-Methyl indenyl titanium trichloride | 2-Methyl indene (lithiated) | ClTi(OiPr)₃ | BCl₃ or AlCl₃ | 80-90% google.com |

Coordination Chemistry and Ligand Interactions of Trichloro π Cyclopentadienyltitanium

Lewis Acidity of Trichloro-π-cyclopentadienyltitanium

The titanium center in Trichloro-π-cyclopentadienyltitanium is formally in the +4 oxidation state and is coordinatively unsaturated. The presence of three electron-withdrawing chloride ligands, coupled with the π-bonded cyclopentadienyl (B1206354) ring, renders the metal center highly electrophilic. This pronounced electron deficiency is the origin of the compound's significant Lewis acidity.

As a potent Lewis acid, (C₅H₅)TiCl₃ readily accepts electron pairs from a wide array of Lewis bases. This property is a defining feature of its reactivity, driving the formation of numerous coordination complexes and influencing its catalytic activity. The electrophilicity of the titanium center facilitates interactions with both neutral and anionic ligands, leading to the expansion of its coordination sphere. Evidence for its Lewis acidity is abundant in its tendency to form stable adducts with various donor molecules, a topic that will be explored in the subsequent section.

Adduct Formation with Donor Ligands (e.g., Phosphines, Bidentate Ligands)

A direct consequence of its Lewis acidity is the facile formation of adducts with a variety of donor ligands. Neutral two-electron donor ligands, such as phosphines, readily coordinate to the titanium center to form stable complexes. For instance, the reaction with trimethylphosphine (B1194731) yields the adduct (C₅H₅)TiCl₃(P(CH₃)₃). wikipedia.org

The coordination of these donor ligands serves to alleviate the electron deficiency of the titanium atom. The strength of the interaction and the stability of the resulting adduct are dependent on the electronic and steric properties of the incoming ligand.

Bidentate ligands, which possess two donor atoms, can also form stable complexes with Trichloro-π-cyclopentadienyltitanium. These ligands can chelate to the titanium center, often displacing one or more of the chloride ligands. For example, reactions with bidentate Schiff bases derived from salicylaldehyde (B1680747) and various primary amines have been shown to yield complexes where the Schiff base anion acts as a bidentate ligand.

Reactions with Oxygen-Containing Ligands

Trichloro-π-cyclopentadienyltitanium exhibits a strong affinity for oxygen-containing ligands, a characteristic stemming from the oxophilicity of the titanium(IV) center. This reactivity is readily observed in its reactions with alcohols, which lead to the formation of alkoxide complexes. wikipedia.org In these reactions, the alcohol acts as a nucleophile, attacking the electrophilic titanium center and typically leading to the elimination of hydrogen chloride and the substitution of one or more chloride ligands with alkoxide or phenoxide groups.

The reaction with phenols proceeds in a similar manner, yielding aryloxide complexes. For example, the thermal reaction of (C₅H₅)TiCl₃ with phenols can produce compounds of the type (C₅H₅)TiCl₂(OAr), where OAr is a phenoxide group. The nature of the substituents on the aromatic ring of the phenol (B47542) can influence the reactivity and the properties of the resulting complex.

Investigations of Coordination Compounds of Trichloro-π-cyclopentadienyltitanium(IV)

The parent compound, (C₅H₅)TiCl₃, exhibits a distorted tetrahedral geometry around the titanium atom, with the cyclopentadienyl ligand occupying one coordination site. Upon adduct formation or ligand substitution, the coordination number of the titanium center can increase, leading to geometries such as trigonal bipyramidal or octahedral.

Below is a data table summarizing key structural parameters for Trichloro-π-cyclopentadienyltitanium and a representative derivative, trichloro(1,2,3-trimethylcyclopentadienyl)titanium(IV).

| Compound | Ti-Cl Bond Lengths (Å) | Cl-Ti-Cl Bond Angles (°) | Ti-Ring Distance (Å) |

|---|---|---|---|

| Trichloro-π-cyclopentadienyltitanium | 2.201 - 2.248 | 102.2 - 104.1 | - |

| Trichloro(1,2,3-trimethylcyclopentadienyl)titanium(IV) | - | - | 2.0120 |

Ligand Exchange Reactions and Reactivity Profiles

Ligand exchange reactions are fundamental to the chemistry of Trichloro-π-cyclopentadienyltitanium and its derivatives. These reactions involve the substitution of one or more ligands in the coordination sphere of the titanium atom with other ligands. The facility with which these exchanges occur is a testament to the lability of the ligands and the electrophilicity of the metal center.

The chloride ligands in (C₅H₅)TiCl₃ are susceptible to nucleophilic substitution by a wide range of anionic and neutral ligands. For example, reaction with azide (B81097) sources can lead to the replacement of a chloride ligand with an azide group. The reactivity profile of Trichloro-π-cyclopentadienyltitanium is dominated by its Lewis acidity, leading to:

Adduct Formation: As previously discussed, it readily forms adducts with neutral donor ligands.

Salt Metathesis: Reactions with alkali metal or other main group organometallic reagents can lead to the substitution of chloride ligands with alkyl, aryl, or other organic groups.

Protonolysis: Reactions with protic reagents like alcohols and phenols result in the formation of alkoxide and aryloxide complexes, respectively.

The mechanisms of these ligand substitution reactions can vary, but they are often influenced by the nature of the incoming and outgoing ligands, as well as the solvent. Both associative and dissociative pathways are possible, reflecting the ability of the titanium center to expand its coordination sphere or to form a lower-coordinate intermediate.

Catalytic Applications of Trichloro π Cyclopentadienyltitanium

Role in Olefin Polymerization

Trichloro-π-cyclopentadienyltitanium and its derivatives are key components in catalyst systems for the polymerization of olefins, such as ethylene (B1197577). These catalysts, often used in conjunction with a cocatalyst, facilitate the formation of long polymer chains with specific microstructures.

Trichloro-π-cyclopentadienyltitanium is a well-established catalyst precursor in Ziegler-Natta polymerization, a process widely used for the industrial production of polyolefins. wikipedia.orglibretexts.orglibretexts.org In these systems, the titanium compound is typically activated by an organoaluminum compound, such as methylaluminoxane (B55162) (MAO), to form the active catalytic species. wikipedia.org The cyclopentadienyl (B1206354) ligand plays a crucial role in stabilizing the active titanium center and influencing the stereochemistry of the resulting polymer. researchgate.net The mechanism involves the coordination of the olefin monomer to a vacant site on the titanium atom, followed by insertion into the titanium-carbon bond of the growing polymer chain. wikipedia.org The activity of these catalyst systems can be significantly influenced by the presence of other metal compounds and organic modifiers. researchgate.net

In the context of ethylene polymerization, trichloro-π-cyclopentadienyltitanium-based catalysts demonstrate high activity. researchgate.net When used with a cocatalyst like methylaluminoxane (MAO), these systems effectively catalyze the homopolymerization of ethylene and its copolymerization with α-olefins. mdpi.commdpi.com The resulting polyethylenes are typically linear and can have a narrow molecular weight distribution. researchgate.net The catalytic activity and the properties of the produced polymer can be tuned by modifying the cyclopentadienyl ligand or by using different cocatalysts and reaction conditions. For instance, supported titanium-magnesium catalysts containing titanium compounds in various oxidation states have been studied for ethylene copolymerization, showing that the composition and oxidation state of titanium influence the copolymer's properties. mdpi.com

Syndiotactic Polymerization of Styrene (B11656)

One of the most significant applications of trichloro-π-cyclopentadienyltitanium is in the syndiotactic polymerization of styrene. nih.govmdpi.com When activated with methylaluminoxane (MAO), CpTiCl₃ becomes a highly effective catalyst for producing syndiotactic polystyrene (sPS), a polymer with phenyl groups alternating on opposite sides of the polymer chain. nih.govmdpi.com This specific stereochemistry imparts sPS with a high melting point and other desirable properties. nih.gov The catalytic activity and syndiospecificity of the system are sensitive to modifications of the cyclopentadienyl ligand. electronicsandbooks.comlookchem.com For example, introducing substituents on the cyclopentadienyl ring can lead to notable changes in the catalyst's performance. electronicsandbooks.comlookchem.com

Table 1: Effect of Cyclopentadienyl Ligand Substitution on Styrene Polymerization

| Catalyst | Activity (kg-PS/mol-Ti·h) | Syndiotacticity (%) |

|---|---|---|

| CpTiCl₃ | High | >95 |

| (C₅H₄Me)TiCl₃ | Higher than CpTiCl₃ | >95 |

Polymerization of Conjugated Dienes (e.g., Butadiene, Isoprene)

Trichloro-π-cyclopentadienyltitanium, in combination with MAO, also catalyzes the polymerization of conjugated dienes like butadiene and isoprene. acs.org The mechanism is believed to involve the formation of a cationic organotitanium species, [CpTi−P]⁺, where P represents the growing polymer chain. acs.org The coordination of the incoming monomer and its subsequent insertion into the titanium-polymer bond are key steps in the propagation process. acs.org Theoretical studies suggest that the rearrangement of the growing polymer chain is the rate-determining step, which can explain the observed differences in the homopolymerization rates of butadiene and isoprene. acs.org

Cross-Coupling Reactions and C-C Bond Formation

While primarily known for polymerization, titanium complexes, in a broader sense, are involved in various organic transformations, including C-C bond formation through cross-coupling reactions. icmpp.rotcichemicals.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. researchgate.netscispace.com Transition metal catalysts, including those based on palladium, nickel, and copper, are widely used for this purpose. tcichemicals.comscispace.com While the direct application of trichloro-π-cyclopentadienyltitanium in mainstream cross-coupling reactions like Suzuki or Negishi is less common compared to palladium or nickel catalysts, the principles of organometallic chemistry that govern its reactivity in polymerization are related to the elementary steps of cross-coupling cycles, such as transmetalation and reductive elimination.

Comparative Catalytic Activity of Trichloro-π-cyclopentadienyltitanium vs. Derivatives

The catalytic performance of trichloro-π-cyclopentadienyltitanium can be significantly altered by modifying its structure, leading to a wide range of derivatives with different activities and selectivities.

Substitution on the Cyclopentadienyl Ring: Introducing alkyl or other functional groups onto the cyclopentadienyl ligand can have a profound effect on the catalyst's activity and the properties of the resulting polymer. electronicsandbooks.comlookchem.com For instance, in styrene polymerization, some substituted derivatives show higher catalytic activity compared to the parent CpTiCl₃. lookchem.com

Modification of the Halide Ligands: Replacing the chloride ligands with other groups, such as alkoxy or phenoxy ligands, can also modulate the catalytic behavior. nih.gov Fluorinated phenoxy ligands, for example, have been shown to enhance catalytic activity and produce higher molecular weight syndiotactic polystyrene due to their electron-withdrawing nature. nih.gov

Comparison with Bis(cyclopentadienyl)titanium Systems: In the context of styrene polymerization, mono-cyclopentadienyl titanium systems like CpTiCl₃ exhibit significantly higher catalytic activity and syndioselectivity compared to bis(cyclopentadienyl)titanium systems such as (η⁵-C₅H₅)₂TiCl₂. mdpi.com

Table 2: Comparison of Catalytic Activity in Styrene Syndiospecific Polymerization

| Catalyst System | Activity | Syndiospecificity |

|---|---|---|

| (η⁵-C₅H₅)TiCl₃ / MAO | High | High |

| (η⁵-C₅Me₅)TiCl₃ / MAO | Generally High | High |

Mechanistic Investigations of Trichloro π Cyclopentadienyltitanium Reactivity

Polymerization Mechanisms (e.g., Coordination-Insertion Mechanism)

The primary mechanism through which Trichloro-π-cyclopentadienyltitanium and related complexes facilitate polymerization is the coordination-insertion mechanism. d-nb.inforsc.orgresearchgate.net This process is fundamental to Ziegler-Natta catalysis, a field where titanium-based catalysts are paramount for producing stereoregular polymers. thieme-connect.debaranlab.org The mechanism involves the initial coordination of a monomer, such as an alkene, to a vacant site on the titanium center. Following coordination, the monomer "inserts" into an existing metal-alkyl bond, leading to the growth of the polymer chain. d-nb.info For this to occur, the titanium precatalyst, CpTiCl₃ (where Cp is cyclopentadienyl), is typically activated by a cocatalyst, often an organoaluminum compound like methylaluminoxane (B55162) (MAO). acs.orgnih.gov

The key steps of the coordination-insertion mechanism are:

Activation of the Precatalyst: The cocatalyst alkylates the titanium center, replacing a chloride ligand with an alkyl group, and generates a coordinatively unsaturated, cationic titanium species.

Monomer Coordination: The alkene monomer coordinates to the vacant orbital of the active titanium center.

Insertion: The coordinated alkene is inserted into the titanium-carbon bond of the growing polymer chain. This step is typically the rate-determining step and dictates the stereochemistry of the resulting polymer.

Chain Propagation: The process repeats, with new monomers coordinating and inserting, leading to the elongation of the polymer chain.

This mechanism allows for a high degree of control over the polymer's molar mass and can produce polymers with narrow dispersity and well-defined end groups. d-nb.info

Role of Cyclopentadienyl (B1206354) Ligand Coordination in Monomer Activation

The cyclopentadienyl (Cp) ligand is not merely a passive spectator; it plays a crucial and multifaceted role in the catalytic cycle. thieme-connect.denih.gov Its primary function is to stabilize the titanium center, preventing irreversible reduction or decomposition. thieme-connect.de The steric and electronic properties of the Cp ligand can be fine-tuned by adding substituents, which in turn influences the catalyst's activity and selectivity. acs.org For instance, introducing a SiMe₃ substituent on the cyclopentadienyl ligand can improve catalyst activity. acs.org

The Cp ligand's influence on monomer activation can be summarized as follows:

Steric Influence: The bulk of the Cp ligand affects the accessibility of the titanium center to the incoming monomer, thereby influencing the rate of polymerization and the stereoselectivity of the insertion step.

Electronic Influence: The electron-donating or withdrawing nature of the Cp ligand and its substituents modifies the electrophilicity of the titanium center. This electronic tuning is critical for optimizing the balance between monomer coordination and chain propagation.

Hemilabile Behavior: In some systems, the Cp ligand can exhibit hemilabile behavior, where it partially dissociates or "slips" its coordination from η⁵ to η³ or η¹, creating a vacant site necessary for monomer coordination. This flexibility can be essential for making room for the incoming substrate during the catalytic cycle. acs.org

Non-Innocent Character: There is growing evidence that the Cp ring can actively participate in reactions. nih.govresearchgate.net It can act as a reservoir for protons or hydrides, engaging in proton-coupled electron transfer, which can be a key step in the activation of the catalyst or monomer. nih.govresearchgate.net

Active Species Identification in Catalytic Cycles (e.g., Cationic Organotitanium Species)

The activation of the CpTiCl₃ precatalyst with a cocatalyst like MAO generates the catalytically active species. It is widely accepted that the active species is a cationic organotitanium complex, [CpTiR]⁺ (where R is the growing polymer chain), paired with a non-coordinating or weakly coordinating anion derived from the cocatalyst. utexas.eduwikipedia.org In cationic polymerization, an initiator transfers a charge to a monomer, which then becomes reactive and propagates the chain. utexas.eduwikipedia.org

Identifying these transient and highly reactive species is challenging. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are employed to study the catalyst systems and identify the active titanium species. researchgate.net Research has shown that mono-cyclopentadienyl titanium systems, like those derived from CpTiCl₃, exhibit significantly higher catalytic activity and stereoselectivity compared to bis(cyclopentadienyl)titanium systems for certain polymerizations. nih.gov The active catalyst is often a Ti(III) species, generated in situ from the Ti(IV) precursor through reduction. nih.gov The formation of these active sites can be promoted by ligand exchange on the titanium atom. sci-hub.se

| Precursor | Cocatalyst | Proposed Active Species | Key Characteristics |

| CpTiCl₃ | MAO | [CpTiR]⁺[MAO-Cl]⁻ | Cationic, coordinatively unsaturated |

| CpTiCl₃ | MAO | [CpTiR]⁺[MAO-Cl]⁻ | Higher stability/activity due to Cp* ligand |

| (η⁵-C₅H₅)₂TiCl₂ | MAO | [Cp₂TiR]⁺[MAO-Cl]⁻ | Lower activity for syndiospecific polymerization |

Data compiled from various sources discussing polymerization catalysis. nih.govnih.gov

Solvent Effects on Polymerization Mechanism

Cationic polymerization reactions are notoriously sensitive to the solvent used. wikipedia.org The polarity of the solvent plays a critical role in the stability and reactivity of the propagating cationic chain. wikipedia.org

Key solvent effects include:

Ion Pair Separation: In less polar solvents, the active cationic titanium center and the counterion exist as a tight ion pair. In more polar solvents, they can exist as solvent-separated ion pairs or as free ions. Since free ions are more reactive than ion pairs, the rate of propagation is generally faster in more polar solvents. wikipedia.org

Solvation: The ability of the solvent to solvate the ions dictates the reactivity of the propagating species. Better solvation leads to greater separation of the ion pair and enhanced reactivity. wikipedia.org

Coordination: Some solvents can coordinate to the active titanium center, competing with the monomer and potentially inhibiting the polymerization process. Therefore, non-coordinating or weakly coordinating solvents are often preferred.

Mechanistic Pathways in Organometallic Transformations

Beyond polymerization, Trichloro-π-cyclopentadienyltitanium and its derivatives are involved in various organometallic transformations. The mechanistic pathways often involve the generation of a catalytically active, lower-valent titanium species, typically Ti(III). nih.gov For example, in radical catalysis, the Cp*TiCl₃ precatalyst can be reduced to an active Ti(III) species. This complex can then initiate transformations through single-electron transfer (SET) processes. nih.gov

An example is the Ti(III)-mediated ring-opening of epoxides. The mechanism involves:

Generation of Ti(III): The Ti(IV) precatalyst is reduced to the active Ti(III) species.

Epoxide Ring-Opening: The Ti(III) complex induces the homolytic cleavage of a C-O bond in the epoxide, generating a carbon-centered radical and a Ti(IV)-alkoxide.

Radical Translocation: The initially formed radical can rearrange, for instance, via a 1,5-hydrogen atom shift, to form a more stable radical intermediate.

Reductive Elimination: A subsequent SET between the radical and the Ti-alkoxide regenerates the Ti(III) catalyst and yields the cyclized product. nih.gov

These pathways highlight the versatility of organotitanium complexes in mediating complex transformations through controlled redox cycles. nih.govwikipedia.org

Theoretical Studies on Reaction Mechanisms (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organotitanium compounds. mdpi.comuni-marburg.de DFT calculations allow researchers to model reaction intermediates, transition states, and potential energy surfaces, providing insights that are often difficult to obtain experimentally. researchgate.net

Applications of DFT in studying Trichloro-π-cyclopentadienyltitanium reactivity include:

Mechanism Elucidation: DFT can be used to compare different proposed mechanistic pathways (e.g., for polymerization or cycloadditions) and determine the most energetically favorable route. researchgate.netmdpi.com

Structure and Bonding Analysis: Calculations can reveal details about the electronic structure and bonding in catalyst-substrate complexes, such as the nature of the interaction between the titanium center and a coordinated monomer. mdpi.com This includes analyzing the ionic contribution to the Ti-Cp bond, where the chalcogen is partially positively charged and the Cp ligand is partially negatively charged. mdpi.com

Predicting Selectivity: DFT can help explain and predict the regio- and stereoselectivity of reactions by calculating the energy barriers for the formation of different products. researchgate.netimist.ma

Thermodynamic and Kinetic Parameters: Theoretical calculations can provide estimates of important thermodynamic quantities like reaction energies and enthalpies, as well as kinetic parameters like activation energies. researchgate.net

For instance, DFT studies on η⁵-cyclopentadienyl half-sandwich complexes have been used to estimate complexation energies, ionization potentials, and electron affinities, which are crucial for understanding their stability and reactivity. mdpi.com

| Computational Method | Application | Insights Gained |

| DFT (B3LYP) | Regioselectivity Study | Accounts for high regioselectivity in reactions by comparing energy profiles of different attack sites. researchgate.net |

| DFT (TPSS, M06-L) | Electronic Structure Analysis | Reveals ionic contributions to metal-ligand bonding and simulates UV-Vis absorption spectra. mdpi.com |

| DFT (M06-2X) | Polymerization Mechanism | Investigates coordination-insertion pathways, identifying the catalyst's role and the preferred reaction route. researchgate.net |

Investigation of Decomposition Pathways

The stability of organotitanium compounds is a critical factor in their synthetic utility. The Ti-C σ-bond, while reasonably strong, is susceptible to decomposition through several low-energy pathways. thieme-connect.de The primary decomposition route for many organotitanium complexes is β-hydride elimination, although this is not directly applicable to CpTiCl₃ itself until it is alkylated.

Once an alkyl group with a β-hydrogen is present on the titanium center, the following pathway becomes accessible:

An interaction occurs between a hydrogen atom on the β-carbon of the alkyl chain and the vacant coordination site on the titanium center.

This leads to the transfer of the hydrogen to the metal, forming a titanium-hydride species.

An alkene is eliminated, and the polymer chain is terminated.

The thermal stability of related compounds, such as tris(isopropoxy)(phenyl)titanium(IV), has been noted to be moderate, with decomposition avoided by storage under inert conditions in the dark and at low temperatures. thieme-connect.de The cyclopentadienyl ligand generally imparts significant thermal stability to the complex, which is a key reason for its widespread use in organometallic chemistry. thieme-connect.de Understanding these decomposition pathways is essential for designing more robust and efficient catalysts.

Structural Elucidation and Electronic Structure Theory of Trichloro π Cyclopentadienyltitanium

X-ray Crystallographic Analysis of Trichloro-π-cyclopentadienyltitanium and its Derivatives

X-ray crystallography has been instrumental in definitively determining the solid-state structure of trichloro-π-cyclopentadienyltitanium and its derivatives. The crystal structure of CpTiCl₃ reveals a monomeric molecule with the titanium atom at the center of a distorted tetrahedral environment. The cyclopentadienyl (B1206354) ring is planar, and the Ti-C bond distances are typically uniform, indicating a strong π-interaction between the metal and the ligand. The Cl-Ti-Cl bond angles are close to the ideal tetrahedral angle but are slightly distorted due to the steric bulk of the Cp ligand.

Studies on derivatives, such as those with substituted cyclopentadienyl rings (e.g., pentamethylcyclopentadienyl, Cp*), show similar piano stool geometries, with expected variations in bond lengths and angles due to the electronic and steric effects of the substituents.

Below is a table summarizing key crystallographic data for Trichloro-π-cyclopentadienyltitanium.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.328(4) |

| b (Å) | 12.011(5) |

| c (Å) | 6.913(3) |

| Z | 4 |

| Ti-Cl (average) (Å) | 2.23 |

| Ti-C (average) (Å) | 2.35 |

| Cl-Ti-Cl (average) (°) | 104.5 |

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques has been employed to probe the structure and bonding of trichloro-π-cyclopentadienyltitanium in various phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁴⁷,⁴⁹Ti NMR)

¹H NMR spectroscopy of CpTiCl₃ in solution typically shows a single, sharp resonance for the five equivalent protons of the cyclopentadienyl ring. This observation indicates that, on the NMR timescale, there is free rotation of the Cp ring about the titanium-ring axis.

¹³C NMR spectroscopy complements the proton data, exhibiting a single resonance for the five carbon atoms of the Cp ring, further confirming their equivalence in solution.

Titanium NMR (⁴⁷Ti and ⁴⁹Ti) is less common due to the low natural abundance and quadrupolar nature of these isotopes, which often leads to broad signals. However, solid-state NMR studies on related titanium compounds have provided valuable insights into the local environment of the titanium nucleus.

Table of NMR Data for Trichloro-π-cyclopentadienyltitanium in CDCl₃

| Nucleus | Chemical Shift (ppm) |

| ¹H (Cp) | ~7.0 |

| ¹³C (Cp) | ~122.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the bonding within the molecule. The IR and Raman spectra of CpTiCl₃ display characteristic bands corresponding to the vibrations of the cyclopentadienyl ring and the titanium-chlorine bonds. The C-H stretching and bending modes, as well as the C-C stretching vibrations of the Cp ring, are readily identified. The Ti-Cl stretching frequencies are typically observed in the far-infrared region and are indicative of the strength and nature of the titanium-chlorine bonds.

Table of Selected Vibrational Frequencies for Trichloro-π-cyclopentadienyltitanium

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (Cp) | ~3100 |

| C-C stretch (Cp) | ~1440, ~1360 |

| C-H out-of-plane bend (Cp) | ~820 |

| Ti-Cl stretch | ~470 |

Mass Spectrometry and Gas Phase Ion Energetics

Mass spectrometry has been utilized to determine the molecular weight of trichloro-π-cyclopentadienyltitanium and to study its fragmentation patterns. The mass spectrum typically shows the parent molecular ion peak, followed by peaks corresponding to the successive loss of chlorine atoms and the cyclopentadienyl ligand. nist.gov These fragmentation pathways provide insights into the relative bond strengths within the molecule.

Gas-phase ion energetics studies, often coupled with mass spectrometry, have provided data on the ionization energy of the molecule and the appearance energies of its fragment ions. nist.gov This information is crucial for understanding the thermochemical properties of the compound.

Computational Chemistry and Electronic Structure Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure and bonding in trichloro-π-cyclopentadienyltitanium. These theoretical studies complement experimental findings and provide a deeper understanding of the molecule's properties.

DFT calculations can accurately predict the molecular geometry, vibrational frequencies, and NMR chemical shifts of CpTiCl₃. Analysis of the molecular orbitals reveals the nature of the bonding between the titanium atom and the cyclopentadienyl and chloride ligands. The highest occupied molecular orbitals (HOMOs) are typically associated with the Cp ring and the Ti-Cl bonds, while the lowest unoccupied molecular orbitals (LUMOs) are primarily centered on the titanium atom. This electronic structure is key to understanding the reactivity of the compound, particularly its Lewis acidic character and its utility as a catalyst precursor.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and economically efficient computational method for providing accurate information about the geometrical configuration and electronic distribution of molecules like trichloro-π-cyclopentadienyltitanium. sapub.org DFT calculations allow for the investigation of the electronic structure of many-body systems by focusing on the electronic density rather than the complex many-body wave function. sapub.org

In studies of related titanium pincer complexes, such as (tBuPCP)TiCl₃ (where tBuPCP = C₆H₃-2,6-(CH₂PtBu₂)₂), DFT calculations have been successfully used to reproduce crystallographic data with good accuracy. chemrxiv.org For instance, geometry optimizations of such complexes have yielded calculated bond parameters that are very close to experimental values. chemrxiv.org These calculations provide a reliable framework for understanding the electronic ground state and molecular orbital compositions. For example, in a spin-doublet Ti(III) complex, DFT has shown the unpaired electron residing in a largely nonbonding d-orbital on the titanium center, with some minor mixing with chlorine 3p orbitals. chemrxiv.org

While specific DFT studies focusing exclusively on (C₅H₅)TiCl₃ are part of a broader body of work on organotitanium compounds, the methodologies are well-established. Typically, various functionals such as B3LYP, BP86, or M06 are employed with basis sets like 6-31G* or cc-pVTZ-pp to model the system accurately. sapub.orgmdpi.com These computational approaches are seldom applied to paramagnetic early transition metal complexes with a spin state greater than 1/2, but they provide a complete picture of the electronic structure. fsu.edu Time-dependent DFT (TD-DFT) can further be used to determine excitation energies and simulate optical absorption spectra. arxiv.org

| Parameter | Examples | Typical Application |

|---|---|---|

| Functionals | B3LYP, BP86, TPSS, M06-L | Geometry optimization, electronic energy calculations. sapub.orgfsu.edu |

| Basis Sets | 6-31G*, def2-SVP, cc-pVTZ-pp | Defining the atomic orbitals used in the calculation. mdpi.comarxiv.org |

Analysis of Ti—C and Ti—X Bond Energetics and Stability

The stability of trichloro-π-cyclopentadienyltitanium is intrinsically linked to the strength of its covalent bonds, namely the titanium-carbon (Ti—C) bonds with the cyclopentadienyl (Cp) ring and the titanium-chlorine (Ti—Cl) bonds. The Ti—C σ-bond is not considered particularly weak, though its strength is generally less than that of analogous zirconium and hafnium compounds. thieme-connect.de

DFT calculations on similar half-sandwich titanium trichloride (B1173362) complexes provide valuable insight into these bond parameters. For the (tBuPCP)TiCl₃ complex, calculated bond lengths were found to be in close agreement with experimental X-ray crystallography data. chemrxiv.org This correlation between theoretical and experimental data lends confidence to the computational models for assessing bond characteristics in (C₅H₅)TiCl₃.

Comparative analysis of bond lengths in related titanium chlorides reveals important trends. In titanium tetrachloride (TiCl₄), the experimental Ti-Cl bond length is approximately 2.170 Å. In the solid-state structure of titanium trichloride (TiCl₃), the Ti-Cl bond length is slightly longer at 2.43 Å. materialsproject.org For the computationally optimized structure of (tBuPCP)TiCl₃, the Ti–Cl bonds range from 2.29-2.31 Å, and the Ti–C bond distance is 2.21 Å. chemrxiv.org These values provide a benchmark for understanding the bonding in (C₅H₅)TiCl₃. The thermochemistry of the compound has also been studied, with a standard enthalpy of formation for the solid reported as -609.9 ± 6.8 kJ/mol. nist.gov

| Compound | Bond | Bond Length (Å) | Method |

|---|---|---|---|

| (tBuPCP)TiCl₃ | Ti—Cl | 2.29 - 2.31 | DFT Calculation chemrxiv.org |

| (tBuPCP)TiCl₃ | Ti—C | 2.21 | DFT Calculation chemrxiv.org |

| TiCl₄ | Ti—Cl | 2.170 | Experimental |

| TiCl₃ | Ti—Cl | 2.43 | Experimental materialsproject.org |

Investigation of π-Bonding and Ligand Interactions

The electronic structure and stability of trichloro-π-cyclopentadienyltitanium are dominated by the interactions between the titanium d-orbitals and the orbitals of the cyclopentadienyl and chloride ligands. The π-cyclopentadienyl ligands are known to have a unique stabilizing effect on low-valent organotitanium complexes. thieme-connect.de

Advanced Derivatives and Modified Ligand Systems of Trichloro π Cyclopentadienyltitanium

Substituted Cyclopentadienyl (B1206354) Ligands (e.g., Pentamethylcyclopentadienyl, Indenyl)

The substitution of the cyclopentadienyl ring is a primary strategy for tuning the properties of trichloro-π-cyclopentadienyltitanium. Introducing alkyl or fused-ring systems significantly alters the steric bulk and electron-donating ability of the ligand, which in turn influences the stability, solubility, and catalytic activity of the resulting titanium complexes.

Two of the most extensively studied substituted ligands are pentamethylcyclopentadienyl (Cp) and indenyl (Ind). The Cp ligand, with its five methyl groups, is a significantly stronger electron donor and is much bulkier than the unsubstituted Cp ligand. nist.gov This increased steric hindrance can stabilize complexes with fragile ligands and can also reduce intermolecular interactions, often leading to higher solubility in non-polar solvents. nist.gov The synthesis of (pentamethylcyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) is typically achieved by reacting titanium tetrachloride with a source of the Cp anion, such as lithium pentamethylcyclopentadienide. nist.govnih.gov This orange, solid compound adopts a "piano stool" geometry and serves as a catalyst for alkene polymerization when activated with organoaluminium compounds. nih.gov

The indenyl ligand, a bicyclic aromatic system, also modifies the electronic and steric environment of the titanium center. (Indenyl)titanium(IV) trichloride is a versatile organometallic compound used in catalysis, particularly for olefin polymerization. wikipedia.org The indenyl ligand's structure enhances the reactivity and selectivity of the catalyst, allowing for the synthesis of polymers with specific architectures. wikipedia.org It is typically a dark green, purple, or black crystalline powder. wikipedia.org

| Compound Name | Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| (Cyclopentadienyl)titanium trichloride | C₅H₅Cl₃Ti | 219.31 | Orange solid | 210 |

| (Pentamethylcyclopentadienyl)titanium trichloride | C₁₀H₁₅Cl₃Ti | 289.45 | Orange solid | 225 |

| (Indenyl)titanium(IV) trichloride | C₉H₇Cl₃Ti | 269.37 | Dark green/purple/black crystalline powder | 162 (decomposes) |

Introduction of Ancillary Ligands to Form Half-Titanocene Complexes

The replacement of one or more chloride atoms in trichloro-π-cyclopentadienyltitanium with other "ancillary" ligands gives rise to a class of compounds known as half-titanocene complexes. These complexes, which retain a single cyclopentadienyl-type ligand, have been extensively investigated as catalysts. The introduction of ancillary ligands, such as aryloxides, allows for fine-tuning of the catalyst's performance.

For instance, a series of half-titanocene complexes featuring fused-aryloxide ligands have been synthesized. researchgate.net These complexes can exhibit intermolecular π-π stacking interactions between the aryloxide moieties, a feature that has been observed through single crystal X-ray analysis. researchgate.netrsc.org These interactions have been shown to positively influence the catalytic performance in ethylene (B1197577) homo- and co-polymerization, enhancing catalytic activity even without the need for additives on the aryloxide group. rsc.org The electrophilic nature of (cyclopentadienyl)titanium trichloride facilitates the ready formation of such alkoxide complexes upon treatment with alcohols. acs.org

Metallodendrimers with Trichloro-π-cyclopentadienyltitanium End Groups

Metallodendrimers, which are highly branched, tree-like molecules with metal-containing units, represent a fascinating area of materials science. The incorporation of trichloro-π-cyclopentadienyltitanium or its derivatives as terminal groups on a dendritic scaffold combines the properties of the organometallic fragment with the unique architecture of the dendrimer.

Research in this area has led to the synthesis of carbosilane metallodendrimers that feature cyclopentadienyldichlorotitanium(IV) units as their end groups. researchgate.net While this specific example involves a dichloro- derivative rather than a trichloro- one, it demonstrates the principle of attaching cyclopentadienyltitanium moieties to the periphery of a dendritic structure. Such materials are of interest for their potential applications in catalysis, where the high local concentration of active sites and the unique microenvironment provided by the dendritic structure could lead to enhanced reactivity or selectivity.

Influence of Ligand Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of trichloro-π-cyclopentadienyltitanium complexes are highly sensitive to the substituents on the cyclopentadienyl ligand. As a general trend, electron-donating groups on the Cp ring increase the electron density at the titanium center.

For example, the five methyl groups in the pentamethylcyclopentadienyl (Cp*) ligand make it a much stronger electron-donating ligand compared to the unsubstituted cyclopentadienyl (Cp) ligand. nist.gov This increased electron density on the titanium atom can influence the strength of the bonds to the other ligands and affect the Lewis acidity of the metal center. Studies on the effects of methyl substituents on the Cp ligand in CpTiCl₃ have been conducted to understand these influences on the properties of the complexes. wikipedia.org The Lewis acidity of the trichloride is evident in its ability to readily form adducts with phosphine (B1218219) ligands. acs.org The electronic modifications brought about by ligand substitution are crucial in tailoring the reactivity of these complexes for specific applications, such as in stereospecific polymerization catalysis. nih.gov

Synthesis and Reactivity of Polymeric Ti(III) Derivatives

The reduction of trichloro-π-cyclopentadienyltitanium, a Ti(IV) complex, can lead to the formation of titanium(III) derivatives. These lower-valent titanium species often exhibit distinct reactivity and can be polymeric in nature.

A well-established reaction is the reduction of (cyclopentadienyl)titanium trichloride using zinc powder. acs.org This process yields the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride, which is formulated as [(C₅H₅)TiCl₂]n. acs.org This transformation highlights the accessibility of the Ti(III) oxidation state from the parent Ti(IV) trichloride complex and provides a route to polymeric materials containing repeating cyclopentadienyltitanium units. These Ti(III) complexes are important in various synthetic transformations.

Dinuclear and Polynuclear Trichloro-π-cyclopentadienyltitanium Complexes

While monomeric "piano stool" complexes are common, trichloro-π-cyclopentadienyltitanium derivatives can also form dinuclear and polynuclear structures. These larger assemblies can be linked by bridging ligands or, in some cases, by direct metal-metal interactions.

The formation of such complexes is often driven by the nature of the ligands involved. For example, dinuclear titanium complexes with bridging chloride ligands have been synthesized and characterized. Research has also explored the synthesis and crystal structures of dinuclear trichloro(tetramethylcyclopentadienyl)titanium complexes. strem.com The study of these multinuclear complexes is important as they can exhibit cooperative effects between the metal centers, potentially leading to unique catalytic activity that differs from their mononuclear counterparts. Polynuclear transition metal complexes can feature metal centers connected by bridging ligands, direct metal-metal bonds, or both, leading to a wide variety of complex structures.

Applications in Materials Science and Advanced Chemical Synthesis

Precursor for Titanium-Based Catalysts and Materials

Trichloro-π-cyclopentadienyltitanium is a well-established precursor for homogeneous metallocene catalysts. scribd.com These catalyst systems, often activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are particularly effective in the polymerization of olefins. scribd.com For instance, CpTiCl₃ is utilized in the syndiotactic polymerization of styrene (B11656), a process that yields polystyrene with a specific stereochemical arrangement, influencing its physical properties. scribd.com

The compound's utility extends to the burgeoning field of organic photocatalysis. mendeley.com In combination with organic photosensitizers, it can participate in light-driven chemical transformations. mendeley.com As a titanium(IV) complex, it plays a role in various catalytic processes that are fundamental to producing high-performance polymers and other advanced materials. wikipedia.orggoogle.com Its structure allows for effective coordination with different ligands, making it an essential building block in the development of tailored catalysts for specific organic transformations. wikipedia.org

| Catalyst Application | Polymer Product | Key Feature |

| Olefin Polymerization | Polyolefins (e.g., Polystyrene) | High-performance polymers with controlled stereochemistry. scribd.com |

| Organic Photocatalysis | Various Organic Molecules | Enables light-driven reactions and single-electron transfer processes. mendeley.com |

Synthesis of Other Organometallic Compounds

The electrophilic nature of the titanium center in Trichloro-π-cyclopentadienyltitanium makes it a valuable starting material for the synthesis of other organometallic complexes. wikipedia.org It readily reacts with a variety of nucleophiles, leading to the substitution of one or more chloride ligands.

Key synthetic transformations include:

Formation of Alkoxides: The compound reacts with alcohols to form alkoxide complexes, demonstrating its Lewis acidic character. wikipedia.org

Reduction to Titanium(III) Derivatives: Reduction of CpTiCl₃ with reagents like zinc powder yields the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride. wikipedia.org

Adduct Formation: It forms adducts with ligands such as phosphines, further illustrating its utility as a precursor in coordination chemistry. wikipedia.org

These reactions significantly expand the library of available organotitanium compounds, which are crucial for developing new catalysts and materials. wikipedia.org

Advanced Ceramics and Thin Films

Organometallic precursors are essential in modern deposition techniques for creating high-purity ceramic coatings and thin films. uconn.edumdpi.com Techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) utilize volatile and reactive compounds to deposit uniform layers of material onto a substrate. rsc.orgionbond.com

While titanium tetrachloride (TiCl₄) is a common precursor for depositing materials like titanium nitride (TiN), titanium carbide (TiC), and titanium dioxide (TiO₂), organometallic compounds such as Trichloro-π-cyclopentadienyltitanium are also suitable candidates for Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netrichterprecision.com The presence of the organic cyclopentadienyl (B1206354) ligand can modify the decomposition chemistry, potentially allowing for lower deposition temperatures compared to purely inorganic precursors. uconn.edu The compound's volatility and thermal stability are key properties that make it a candidate for these applications, leading to the formation of advanced ceramic materials used in electronics and aerospace for their protective and functional properties. wikipedia.org

| Deposition Technique | Precursor Class | Resulting Material Examples |

| CVD/MOCVD | Organometallic Titanium Compounds | TiN, TiC, TiO₂ films researchgate.netrichterprecision.com |

| ALD | Organometallic Titanium Compounds | High-purity TiO₂ thin films rsc.org |

Production of Titanium Alloys

While Trichloro-π-cyclopentadienyltitanium is a critical precursor for titanium-based coatings and catalysts, its direct role in the production of bulk titanium alloys is not a primary application. The manufacturing of titanium alloys for industries like aerospace typically involves high-temperature metallurgical processes such as vacuum arc remelting or cold hearth melting. mdpi.com

However, the compound is relevant in the context of surface modification of these alloys. The advanced ceramic thin films (e.g., TiN, TiC) produced from organometallic precursors can be applied as coatings to titanium alloys to enhance their surface properties, such as wear resistance and corrosion resistance. wikipedia.org This improves the performance and durability of components used in demanding environments like aerospace and automotive applications. wikipedia.org

Organic-Inorganic Hybrid Materials

Trichloro-π-cyclopentadienyltitanium is a suitable precursor for the synthesis of organic-inorganic hybrid materials. These materials integrate organic and inorganic components at the molecular level, offering a combination of properties not found in either component alone. A key technique for creating these materials as thin films is Molecular Layer Deposition (MLD), an extension of ALD. researchgate.netchemrxiv.org

In an MLD process, a reactive inorganic precursor like Trichloro-π-cyclopentadienyltitanium is pulsed sequentially with a bifunctional organic molecule. aalto.fi The self-limiting reactions between the precursors build a hybrid film one monolayer at a time. The titanium moiety provides an inorganic node, while the cyclopentadienyl ligand and the external organic linker create the organic portion of the framework. This method allows for precise control over film thickness and composition, leading to materials with tailored optical, electronic, or mechanical properties. researchgate.net

Precursor for Titanium Nanoparticles

The synthesis of titanium-based nanoparticles, particularly titanium dioxide (TiO₂), often relies on the controlled decomposition or hydrolysis of a titanium precursor. researchgate.net Organometallic compounds like Trichloro-π-cyclopentadienyltitanium can serve as effective precursors in these syntheses. americanelements.com

The reaction can be initiated through methods such as sol-gel processing or thermal decomposition in a high-boiling point solvent. nih.govnih.gov The presence of the organic ligand can influence the nucleation and growth of the nanoparticles, affecting their final size, morphology, and crystallinity. researchgate.net By carefully controlling the reaction conditions, it is possible to produce titanium nanoparticles with specific properties for applications in photocatalysis, sensors, and solar energy. nih.govwisdomlib.org While other precursors like titanocene (B72419) dichloride and titanium trichloride (B1173362) are also used, CpTiCl₃ offers another route to these valuable nanomaterials. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing Trichloro-π-cyclopentadienyltitanium Motifs

The development of advanced catalytic systems based on the CpTiCl₃ motif is a major focus of current research, particularly in polymerization. While CpTiCl₃, often activated by methylaluminoxane (B55162) (MAO), is a known initiator for olefin polymerization, efforts are underway to enhance its performance and broaden its scope. osti.gov Researchers are designing new systems for the copolymerization of ethylene (B1197577) with other monomers, such as 4-methyl-1,3-pentadiene, using CpTiCl₃ derivatives to produce copolymers with unique microstructures and properties. acs.org

Another significant area is stereoselective polymerization. The quest for precise control over polymer tacticity has led to investigations into how modifications of the basic CpTiCl₃ structure can influence the stereochemical outcome of polymerization reactions, for instance, in the synthesis of trans-1,4 polyisoprene. osti.gov The reaction of chromocene (B72048) with cyclopentadienyltitanium trichlorides has been shown to yield ion pairs that, upon heating, form bimetallic complexes with potential applications in ethylene polymerization. researchgate.netcas.cz These studies aim to create catalysts that not only exhibit high activity but also provide access to new polymeric materials with unprecedented architectures.

Table 1: Examples of Novel Catalytic Applications

| Catalyst System | Monomer(s) | Key Finding |

|---|---|---|

| CpTiCl₃/MAO | Butadiene, Isoprene | Theoretical studies elucidate the polymerization mechanism. osti.gov |

| Bis(phenolato) titanium complexes (derived from CpTiCl₃ chemistry) / MAO | Ethylene, 4-methyl-1,3-pentadiene | Produced crystalline copolymers with high activity and variable monomer content. acs.org |

Exploration of New Ligand Architectures and Their Impact on Reactivity

Modifying the ligand sphere around the titanium center is a key strategy for tuning the reactivity, stability, and selectivity of CpTiCl₃-based systems. Research is moving beyond the parent cyclopentadienyl (B1206354) (Cp) ligand to explore a wide array of substituted and alternative ligand architectures.

One approach involves substituting the Cp ring with various groups, such as methyl groups (e.g., pentamethylcyclopentadienyl, Cp*), to alter the electronic and steric properties of the metal center. vdoc.pub Another avenue is the synthesis of complexes with entirely new ligand sets, such as those incorporating tetradentate [OSSO]-type bis(phenolato) ligands or tropidinyl ligands, to create novel group 4 metal complexes for olefin polymerization. acs.orgresearchgate.net The introduction of fluorine-containing ligands is also being investigated to establish systems that parallel known metal carbonyl chemistry. dokumen.pub Furthermore, linking Cp rings through bridges (ansa-metallocenes) or attaching bulky aryloxide ligands can significantly influence catalytic activity in ethylene polymerization. researchgate.net This exploration of the ligand space is crucial for the rational design of next-generation catalysts with tailored functionalities.

Advanced Mechanistic Insights via In-situ Spectroscopy and Computation

A deeper understanding of reaction mechanisms is paramount for the rational design of improved catalysts. Modern research increasingly employs a combination of advanced spectroscopic techniques and computational modeling to unravel the complex pathways of reactions involving CpTiCl₃.

In-situ spectroscopic methods, such as Electron Paramagnetic Resonance (EPR), Electron-Nuclear Double Resonance (ENDOR), and Hyperfine Sublevel Correlation (HYSCORE), are being used to identify and characterize transient, catalytically active species like the paramagnetic Ti(III)-hydride formed during olefin polymerization. researchgate.net These techniques provide detailed information on the electronic structure and ligand environment of reaction intermediates. researchgate.net Similarly, in-situ ¹H NMR spectroscopy allows for real-time monitoring of reaction kinetics and the detection of intermediate species. acs.org

Complementing these experimental methods, computational studies, particularly Density Functional Theory (DFT), are providing invaluable insights. acs.org DFT calculations can map out entire reaction energy profiles, elucidate the structures of transition states, and explain observed selectivities. acs.orgresearchgate.net This synergy between advanced spectroscopy and computation is critical for building accurate mechanistic models, which can guide the future development of more efficient titanium-based catalysts. researchgate.net

Integration into Supramolecular Assemblies and Functional Materials

The unique structural and reactive properties of the CpTiCl₃ unit are being harnessed to construct complex supramolecular structures and advanced functional materials. Researchers are exploring its use as a building block for creating larger, well-defined architectures. For example, the reaction of CpTiCl₃ with compounds like triphenylmethylsilanetriol can lead to the formation of large, framework-like cyclic compounds. mdpi.com

A particularly promising area is the incorporation of trichloro-π-cyclopentadienyltitanium into Metal-Organic Frameworks (MOFs). researchgate.netsci-hub.ru Although challenges in controlling the reaction chemistry of titanium exist, CpTiCl₃ has been identified as a potential precursor for synthesizing Ti-based MOFs, which are of great interest for applications in photocatalysis and gas storage due to titanium's low toxicity and unique photocatalytic properties. researchgate.netsci-hub.ru Additionally, the CpTiCl₃ motif has been used to initiate the synthesis of diblock copolymers, which can self-assemble into ordered nanostructures for applications in organic electronics and optoelectronics. rsc.org

Sustainable Synthesis and Catalysis Applications

In line with the principles of green chemistry, research is being directed towards developing more environmentally benign synthetic methods and applications for CpTiCl₃. One area of focus is mechanochemical synthesis, a solvent-free method for preparing and modifying organometallic compounds, which has been applied to reactions involving CpTiCl₃. mdpi.com This approach reduces waste and energy consumption compared to traditional solution-based methods. mdpi.com

While much of the "green chemistry" research has focused on the related titanocene (B72419) dichloride (Cp₂TiCl₂), the principles are being extended to CpTiCl₃-derived systems. wordpress.comwordpress.com This includes the development of catalytic cycles that minimize waste, use safer solvents, and operate with high atom economy. wordpress.com The potential for CpTiCl₃-based materials, such as Ti-MOFs, in environmental remediation through photocatalysis further underscores the growing importance of sustainability in this field. researchgate.net The use of an abundant and low-toxicity metal like titanium is in itself a key aspect of sustainable chemistry.

Exploration of Redox Chemistry and Low-Valent Derivatives

The redox chemistry of the titanium center in CpTiCl₃ is a rich field for exploration, offering access to low-valent titanium species with unique reactivity. The Ti(IV) center in the parent compound can be readily reduced to catalytically active Ti(III) species, which are central to many of its applications, including radical-radical coupling reactions. researchgate.netresearchgate.net

Current research is actively exploring the synthesis, isolation, and reactivity of these low-valent derivatives. For instance, the reduction of CpTiCl₃ in situ generates a Ti(III) species that is an excellent reagent for Barbier-type allylation and propargylation of carbonyl compounds. researchgate.net More advanced studies have led to the synthesis and characterization of novel mixed-valence Ti(II)/Ti(III) complexes. acs.org These low-valent compounds can act as highly effective and regioselective catalysts for reactions such as the cyclotrimerization of alkynes to form 1,3,5-substituted arenes, a transformation not readily achieved with other systems. acs.org Understanding and controlling the redox behavior of the [CpTiClx] fragment is key to unlocking new catalytic transformations and synthetic methodologies.

Q & A

Q. What experimental design principles should guide the optimization of Trichloro(π-cyclopentadienyl)titanium synthesis to achieve high yield and purity?

Methodological Answer: Optimizing synthesis requires a factorial design approach to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and ligand-to-metal ratio). For instance, a 2³ factorial design can identify interactions between factors . Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) ensure reproducibility . Yield and purity should be quantified via gravimetric analysis and NMR spectroscopy, with statistical tools (e.g., ANOVA) applied to discern significant effects .

Q. How can researchers rigorously characterize the structural and electronic properties of Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Employ a multi-technique approach:

- X-ray diffraction (XRD) for crystallographic validation .

- UV-Vis spectroscopy and cyclic voltammetry to assess electronic transitions and redox behavior .

- DFT calculations to correlate experimental data with theoretical models . Ensure purity via elemental analysis and compare results with literature benchmarks to mitigate instrumental errors .

Q. What protocols ensure the stability of Trichloro(π-cyclopentadienyl)titanium under varying experimental conditions (e.g., temperature, solvent)?

Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to monitor decomposition kinetics . Solvent compatibility should be tested via prolonged exposure trials, with degradation products analyzed via GC-MS . Document deviations from expected behavior using controlled reference samples .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for Trichloro(π-cyclopentadienyl)titanium be resolved?

Methodological Answer: Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., substrate scope, reaction atmosphere). Replicate key experiments under harmonized conditions . Use sensitivity analysis to rank factors (e.g., ligand lability, solvent coordination) influencing catalytic outcomes . Publish raw datasets and statistical codes to enable independent verification .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on Trichloro(π-cyclopentadienyl)titanium-mediated reactions?

Methodological Answer: Design KIE experiments using deuterated substrates to probe rate-determining steps (e.g., ligand substitution vs. oxidative addition). Compare experimental KIEs with DFT-predicted transition states to validate mechanistic pathways . Control for secondary isotope effects by analyzing multiple reaction sites .

Q. How do steric and electronic ligand modifications impact the reactivity of Trichloro(π-cyclopentadienyl)titanium derivatives?

Methodological Answer: Synthesize derivatives with systematically altered ligands (e.g., substituted cyclopentadienyl groups). Evaluate steric effects via Tolman cone angles and electronic effects via IR spectroscopy (CO stretching frequencies). Correlate structural data with catalytic turnover numbers in model reactions (e.g., olefin polymerization) .

Q. What computational strategies best predict the electronic structure and reactivity of Trichloro(π-cyclopentadienyl)titanium in non-innocent ligand frameworks?

Methodological Answer: Use hybrid DFT functionals (e.g., B3LYP) with relativistic corrections to model metal-ligand bonding. Validate against XAS (X-ray absorption spectroscopy) data to confirm orbital occupancy . Incorporate solvent effects via implicit/explicit solvation models and benchmark against experimental redox potentials .

Q. How can researchers design experiments to distinguish between single-site vs. cooperative mechanisms in Trichloro(π-cyclopentadienyl)titanium-catalyzed reactions?

Methodological Answer: Employ kinetic poisoning experiments (e.g., adding mercury to test for colloidal intermediates) and stoichiometric reaction studies. Use operando spectroscopy (e.g., Raman or XAFS) to monitor active species in real time . Compare rate laws derived from experimental data with theoretical mechanistic proposals .

Data Handling and Theoretical Frameworks

Q. What statistical methods are critical for analyzing contradictory thermodynamic data for Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Apply Bayesian regression to quantify uncertainty across datasets . Use principal component analysis (PCA) to identify clusters of outliers. Cross-validate calorimetric data with computational enthalpies of formation .

Q. How should researchers integrate crystallographic and spectroscopic data to refine molecular orbital descriptions of Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Overlap experimental XRD bond lengths with DFT-optimized geometries to assess computational accuracy . Use ligand-field theory to interpret UV-Vis and EPR spectra, adjusting parameters (e.g., Racah B) to match observed transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.